1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane
Overview
Description
1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane is an organophosphorus compound with the molecular formula C9H21O5P. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a phosphoryl group bonded to an ethoxy and methoxy group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane can be synthesized through the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of a catalyst such as a Lewis acid to facilitate the addition of the phosphoryl group to the ethoxy and methoxy groups.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane is utilized in several scientific research fields:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms involving phosphoryl transfer.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane involves the transfer of the phosphoryl group to various substrates. This transfer is facilitated by the nucleophilic attack on the phosphorus atom, leading to the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the phosphorus atom.
Comparison with Similar Compounds
Dimethoxyethane: A related compound used as a solvent and ligand in organometallic chemistry.
Diethyl phosphite: Another organophosphorus compound used in similar synthetic applications.
Uniqueness: 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specialized phosphonate derivatives.
Properties
IUPAC Name |
1-[diethoxyphosphoryl(ethoxy)methoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O5P/c1-5-11-9(12-6-2)15(10,13-7-3)14-8-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMKWCCJJRDWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403678 | |
Record name | Diethyl diethoxymethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17997-33-0 | |
Record name | Diethyl diethoxymethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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